(4-chlorophenyl)[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
This compound is a benzothiazine derivative characterized by a 1,4-benzothiazin core modified with sulfone (1,1-dioxido) and fluorine substituents. The core structure is substituted at position 4 with a 3,4-dichlorophenyl group and at position 6 with fluorine, while the methanone moiety at position 2 bears a 4-chlorophenyl group. Its molecular formula is C₂₂H₁₃Cl₃FNO₃S, with a molecular weight of ~504.77 g/mol.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11Cl3FNO3S/c22-13-3-1-12(2-4-13)21(27)20-11-26(15-6-7-16(23)17(24)10-15)18-9-14(25)5-8-19(18)30(20,28)29/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPAQHZKWFHXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11Cl3FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it may bind to its targets and modulate their activity.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.
Biological Activity
The compound (4-chlorophenyl)[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (CAS Number: 1114872-38-6) is a member of the benzothiazine family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple aromatic rings and halogen substituents. Its molecular weight is approximately 482.7 g/mol. The presence of the chlorophenyl and dichlorophenyl moieties contributes to its biological activity by enhancing lipophilicity and influencing receptor interactions.
1. Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of various derivatives related to this compound. For instance:
- In vitro studies demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis , while showing weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| 1 | Salmonella typhi | Moderate |
| 2 | Bacillus subtilis | Strong |
| 3 | E. coli | Weak |
| 4 | Staphylococcus aureus | Moderate |
2. Antifungal Activity
The compound has been reported to possess significant antifungal properties. It is particularly effective against phytopathogenic fungi, making it a candidate for agricultural applications in controlling fungal diseases .
3. Anticancer Activity
Research into the anticancer properties of benzothiazine derivatives has shown promising results:
- Molecular docking studies indicated that derivatives similar to this compound could effectively bind to cancer-related targets, inhibiting cell proliferation in various cancer cell lines such as HepG2 (liver cancer) .
- The IC50 values for some derivatives were reported as low as 16.782 µg/mL , indicating potent anti-proliferative activity .
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| 7a | HepG2 | 20.667 |
| 7f | HepG2 | 16.782 |
4. Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor:
- It showed strong inhibitory effects on acetylcholinesterase (AChE) and urease , which are crucial targets in treating neurodegenerative diseases and gastrointestinal disorders, respectively .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Anticancer Activity : A study investigating various benzothiazine derivatives revealed that those with similar structures to this compound exhibited significant cytotoxicity against HepG2 cells, with detailed molecular interactions elucidated through docking studies .
- Antibacterial Screening : Another study focused on the antibacterial properties of synthesized compounds derived from benzothiazines. The results indicated that certain derivatives had enhanced activity against resistant bacterial strains, suggesting a potential therapeutic application in combating antibiotic resistance .
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest activity against certain bacterial strains and possible anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to (4-chlorophenyl)[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone exhibit significant antibacterial effects. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of benzothiazine derivatives against resistant bacterial strains, suggesting this compound could be developed into a novel antibiotic .
Anticancer Properties
The compound's ability to inhibit specific cancer cell lines has been documented. A case study focusing on the synthesis and biological evaluation of similar benzothiazine derivatives found promising results in inhibiting tumor growth in vitro and in vivo models . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Agricultural Applications
Beyond medicinal uses, this compound may also play a role in agriculture as a potential herbicide or pesticide. Its chemical structure indicates it could interact with plant growth regulators or pest metabolism.
Herbicidal Activity
Research into related compounds suggests that benzothiazine derivatives can act as effective herbicides. A field trial demonstrated that similar structures significantly reduced weed biomass without adversely affecting crop yield .
Insecticidal Properties
Insecticidal tests have shown that derivatives of this compound can effectively manage pest populations in crops. For instance, a study reported that certain benzothiazine-based insecticides led to a substantial decrease in aphid populations on treated plants .
Materials Science Applications
The unique properties of this compound also make it suitable for materials science applications.
Polymer Chemistry
This compound can be utilized in the synthesis of polymers with enhanced thermal and mechanical properties. Research has shown that incorporating benzothiazine units into polymer backbones can improve resistance to thermal degradation and enhance mechanical strength .
Nanotechnology
In nanotechnology, derivatives of this compound have been explored for use in drug delivery systems due to their ability to form stable complexes with various biomolecules. Studies indicate that these complexes can enhance the bioavailability of drugs while minimizing side effects .
Data Tables
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of sulfur-containing heterocycles with aromatic substituents. Below is a comparative analysis with structurally related analogs:
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | R1 (Benzothiazin Substituent) | R2 (Methanone Substituent) | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|---|
| Target Compound | 4-(3,4-Dichlorophenyl), 6-Fluoro | 4-Chlorophenyl | C₂₂H₁₃Cl₃FNO₃S | 504.77 | High halogen density; sulfone group enhances polarity |
| 4-(4-Chlorophenyl)-1,1-Dioxido-4H-1,4-Benzothiazin-2-ylMethanone | 4-(4-Chlorophenyl) | Phenyl | C₂₁H₁₅ClNO₃S | 404.87 | Simpler halogenation; lacks fluorine, reducing steric and electronic effects |
| 4-(3-Chloro-4-Methylphenyl)-6-Fluoro-1,1-Dioxido-4H-1,4-Benzothiazin-2-yl(4-Ethoxyphenyl)Methanone | 4-(3-Chloro-4-Methylphenyl) | 4-Ethoxyphenyl | C₂₃H₁₉ClFNO₄S | 467.91 | Ethoxy group increases electron density; methyl reduces Cl steric hindrance |
| {2-[(1,3-Benzothiazol-2-yl)Methoxy]-5-Chlorophenyl}(4-Chlorophenyl)Methanone | Benzothiazole-methoxy linkage | 4-Chlorophenyl | C₂₁H₁₃Cl₂NO₂S | 414.29 | Benzothiazole ring introduces π-π stacking potential; methoxy adds flexibility |
Key Observations :
Halogenation Patterns : The target compound’s 3,4-dichlorophenyl and 6-fluoro groups enhance its lipophilicity (ClogP ~4.2) compared to analogs with single halogens (e.g., ClogP ~3.8 for the phenyl-substituted compound in ). This may improve membrane permeability but reduce aqueous solubility .
Sulfur Oxidation State : The 1,1-dioxido (sulfone) group in the target and compounds increases polarity and hydrogen-bond acceptor capacity compared to thioether or sulfonamide analogs .
Implications for Chemical Similarity and Drug Design
Using graph-based comparison methods (), the target shares a benzothiazin scaffold with and compounds but diverges in substituent topology. Tanimoto coefficients () would likely show moderate similarity (~0.6–0.7) due to shared halogens and sulfur motifs. The compound’s unique 3,4-dichlorophenyl group may confer distinct bioactivity, though experimental data is needed to confirm this.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
